3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring. Key structural elements include:
- A 1,3-benzodioxol-5-ylmethyl substituent on the thiazolidinone ring.
- A tetrahydrofuran-2-ylmethyl group attached to the pyrimidinone amino moiety.
- A conjugated (Z)-configured olefin bridge between the two heterocycles.
This compound is hypothesized to exhibit bioactivity related to kinase inhibition or antimicrobial effects, given the structural resemblance to known thiazolidinone and pyrimidine derivatives .
Properties
Molecular Formula |
C26H24N4O5S2 |
|---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[9-methyl-4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H24N4O5S2/c1-15-4-2-8-29-23(15)28-22(27-12-17-5-3-9-33-17)18(24(29)31)11-21-25(32)30(26(36)37-21)13-16-6-7-19-20(10-16)35-14-34-19/h2,4,6-8,10-11,17,27H,3,5,9,12-14H2,1H3/b21-11- |
InChI Key |
GZUVDZQHBVGVDH-NHDPSOOVSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)NCC6CCCO6 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)NCC6CCCO6 |
Origin of Product |
United States |
Biological Activity
The compound 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule notable for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological evaluations, providing insights into its therapeutic potential.
Molecular Composition
The compound features several key structural components:
- Thiazolidinone Ring : This moiety is known for its ability to participate in various chemical reactions, potentially influencing biological activity.
- Pyrido-Pyrimidine Core : This structure is often associated with anticancer properties and other pharmacological effects.
- Benzodioxole Group : Known for diverse biological activities, this group can enhance the compound's interaction with biological targets.
Chemical Formula
The molecular formula of the compound is , with a molecular weight of approximately 521.62 g/mol.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, showing varying degrees of effectiveness. The minimum inhibitory concentration (MIC) was determined to compare its activity with conventional antibiotics like ciprofloxacin and ketoconazole. Notably, compounds similar in structure have demonstrated promising antimicrobial effects as well .
Anticancer Potential
Research has suggested that the pyrido-pyrimidine core may contribute to anticancer activity. Similar compounds have been shown to inhibit specific protein kinases involved in cancer progression. For instance, derivatives of thiazolidinones have been evaluated for their inhibitory effects on kinases such as DYRK1A and GSK3α/β, which are crucial in cancer biology .
Enzyme Inhibition
The compound's structural features suggest potential interactions with various enzymes. Studies using molecular docking techniques have indicated that it may act as an inhibitor for specific targets within cellular pathways. The presence of functional groups allows for interactions that could modulate enzyme activity effectively .
Synthesis and Evaluation
The synthesis of the compound typically involves multi-step organic reactions, optimizing conditions to achieve high yields and purity. Various derivatives have been synthesized to explore their biological activities further. For example:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Oxo-thiazolidinone | Thiazolidinone ring | Antimicrobial | Simpler structure |
| Pyrido-pyrimidine | Pyridine and pyrimidine rings | Anticancer | Focus on cancer |
| Benzodioxole derivatives | Benzodioxole moiety | Diverse effects | Varying pharmacology |
This table highlights the unique combination of structural features in the target compound that may contribute to its distinct biological profile and research potential .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of the compound with various biological targets. These studies are crucial for understanding how modifications to the structure can enhance or alter biological activity. For instance, substituting different groups on the benzodioxole ring has been shown to affect antimicrobial potency significantly .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds with similar structural features often exhibit significant antimicrobial activity. For instance, thiazolidinones and pyrido derivatives are known for their effectiveness against various bacterial strains. A study demonstrated that related compounds showed promising antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anticancer Potential
The compound's unique structure suggests potential anticancer properties. Many derivatives of pyrido[1,2-a]pyrimidine have been studied for their ability to inhibit cancer cell proliferation. For example, compounds with similar thiazolidine frameworks have shown cytotoxic effects in various cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth.
Case Study 1: Antimicrobial Activity
In a recent study focusing on the synthesis of thiazolidinone derivatives, the compound exhibited significant antimicrobial properties against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations below 256 µg/mL .
Case Study 2: Anticancer Research
Another investigation explored the anticancer potential of pyrido[1,2-a]pyrimidine derivatives. The results indicated that these compounds could induce apoptosis in human breast cancer cells through the activation of caspase pathways .
Comparison with Similar Compounds
Core Scaffold and Substituent Variations
The target compound shares a common pyrido[1,2-a]pyrimidin-4-one–thiazolidinone scaffold with analogs, but substituent variations critically influence properties (Table 1):
Table 1: Substituent Comparison
Key Observations :
Computational Similarity Metrics
Structural similarity was quantified using Tanimoto coefficients (Morgan fingerprints) and Murcko scaffold analysis (Table 2):
Table 2: Computational Similarity Scores
| Compound Pair | Tanimoto Coefficient (Morgan) | Shared Murcko Scaffold? |
|---|---|---|
| Target vs. Analog 1 | 0.62 | Yes |
| Target vs. Analog 2 | 0.58 | Yes |
Implications :
- Scores >0.5 indicate moderate similarity, supporting the hypothesis of conserved bioactivity .
- Scaffold consistency suggests comparable metabolic stability, while substituent differences may alter target selectivity .
Bioactivity and Binding Affinity Trends
Docking Studies and Binding Pocket Interactions
highlights that minor structural changes significantly impact docking affinities. For example:
- The 1,3-benzodioxol-5-ylmethyl group in the target compound may engage in hydrophobic interactions with nonpolar residues (e.g., Leu, Val), whereas Analog 1’s 2-methoxyethyl group lacks aromaticity, reducing such interactions.
- The tetrahydrofuran-2-ylmethyl group’s oxygen atom could form weak hydrogen bonds with Thr or Ser residues, contrasting with Analog 2’s stronger hydrogen-bond donor (2-hydroxyethyl) .
Pharmacokinetic Properties
Predicted ADME Profiles :
- LogP : Target compound (3.1) < Analog 1 (3.8) due to polar tetrahydrofuran vs. phenyl group.
- Solubility : Target compound > Analog 1 but < Analog 2 (hydroxyethyl enhances hydrophilicity) .
Challenges in Comparative Analysis
- Graph-Based Comparisons : While graph-theoretical methods () provide accurate similarity measures, computational complexity limits their application to large datasets.
- Lumping Strategies : ’s lumping approach assumes structural similarity equates to functional similarity, but exceptions arise due to substituent-specific effects (e.g., benzodioxol vs. benzyl).
Preparation Methods
Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core
The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via a tandem amidation-cyclization sequence. As demonstrated in patent CN110054626B , diesters of 3-methyl-2-pentenedioic acid (e.g., dimethyl or diethyl esters) undergo amidation with cyclopentylamine in the presence of a base catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). For the target compound, cyclopentylamine is replaced with a methyl-substituted amine to introduce the 9-methyl group. The reaction proceeds at 80–150°C under solvent distillation to eliminate alcohol byproducts, yielding 1-substituted-4-methylpyridine-2,6-diketone intermediates .
Subsequent condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at 100–130°C generates a methylene-enamine intermediate, which undergoes cyclization with urea at 60–95°C to form the pyrido[1,2-a]pyrimidin-4-one core. Key parameters include a 1:1 molar ratio of diester to amine and precise temperature control to minimize side reactions .
Introduction of the Tetrahydrofuran-2-ylmethylamino Group
The 2-amino substituent on the pyrido[1,2-a]pyrimidin-4-one core is functionalized via nucleophilic substitution or reductive amination. Patent WO2018113599A1 describes the synthesis of tetrahydrofuran-2-ylmethylamine precursors through hydrogenation of furan derivatives. For example, 2,5-bis(azidomethyl)furan is hydrogenated over a palladium catalyst at 20–150°C under moderate pressure (1–5 bar H₂), yielding 2,5-bis(aminomethyl)tetrahydrofuran. The primary amine is then selectively protected, and the secondary amine is alkylated with a bromomethylpyrido[1,2-a]pyrimidin-4-one intermediate.
Alternative approaches involve Mitsunobu reactions between the pyrido[1,2-a]pyrimidin-4-one’s 2-hydroxyl group and tetrahydrofuran-2-ylmethanol, followed by oxidation to the amine. However, direct amination using tetrahydrofuran-2-ylmethylamine and a coupling agent (e.g., HATU or EDC) in dimethylformamide (DMF) at 50–80°C is preferred for higher regioselectivity .
Synthesis of the Benzodioxolyl Thiazolidinone Fragment
The thiazolidinone moiety is constructed using methods from Tandfonline . Benzodioxol-5-ylmethyl thiosemicarbazide is prepared by reacting 1,3-benzodioxole-5-carbaldehyde with thiosemicarbazide in ethanol under reflux. This intermediate undergoes condensation with a methyl-substituted aldehyde (e.g., pyridine-3-carbaldehyde) to form an N-substituted thiosemicarbazone. Cyclization with ethyl chloroacetate in the presence of sodium acetate yields the 4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene derivative. The Z-configuration is stabilized by intramolecular hydrogen bonding between the thioxo group and the adjacent methylidene proton .
Critical optimization includes solvent choice (e.g., ethanol for polar intermediates) and reaction time (6–12 hours) to achieve >90% conversion. The thiazolidinone’s exocyclic double bond is confirmed via ¹H NMR (δ 7.2–7.5 ppm for vinyl protons) and IR spectroscopy (C=S stretch at 1250 cm⁻¹) .
Conjugation of Thiazolidinone to the Pyrido[1,2-a]pyrimidin-4-one Core
The final step involves a Knoevenagel condensation between the pyrido[1,2-a]pyrimidin-4-one’s methyl group and the thiazolidinone’s aldehyde. In anhydrous DMF, the reaction is catalyzed by piperidine at 80–100°C, forming the (Z)-configured methylidene bridge. The Z-selectivity arises from steric hindrance between the pyrido[1,2-a]pyrimidin-4-one’s bulky substituents and the thiazolidinone’s benzodioxolyl group .
Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound in 65–75% yield. Purity is validated by HPLC (>98%), and the Z-configuration is confirmed via NOESY spectroscopy (correlation between the thiazolidinone’s methylidene proton and the benzodioxolyl methyl group) .
Optimization and Scalability
Scale-up challenges include exothermic reactions during cyclization and byproduct formation in the Knoevenagel step. Patent CN110054626B recommends controlled addition of DMF-DMA and urea to mitigate side reactions. For the thiazolidinone conjugation, continuous flow reactors improve heat dissipation and yield consistency .
Q & A
Basic Research: How can the synthesis of this compound be optimized to improve yield and selectivity?
The multi-step synthesis of this compound requires careful optimization of reaction conditions. Key steps include:
- Catalyst selection : Use triethylamine or other bases to facilitate nucleophilic substitutions or cyclizations, as seen in structurally similar thiazolidinone derivatives .
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while controlled temperature (e.g., 60–80°C) minimizes side reactions .
- Reaction monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity before proceeding to subsequent steps .
- Workup protocols : Acid-base extraction or column chromatography isolates products with high purity (>95%) .
Basic Research: What analytical techniques are critical for confirming the structural integrity of this compound?
- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths, angles, and stereochemistry, especially for the Z-configuration of the thiazolidinone moiety .
- NMR spectroscopy : - and -NMR validate aromatic protons (e.g., benzodioxole) and confirm substitution patterns in the pyrido-pyrimidinone core .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight and fragmentation patterns, critical for distinguishing regioisomers .
Advanced Research: How can data contradictions between crystallographic and spectroscopic results be resolved?
Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Mitigation strategies include:
- Cross-validation : Compare experimental -NMR chemical shifts with DFT-calculated values for solution-phase conformers .
- Twinned data analysis : Use SHELXL’s TWIN/BASF commands to refine structures with pseudo-merohedral twinning, common in flexible heterocyclic systems .
- Variable-temperature NMR : Probe conformational exchange in solution to reconcile static crystallographic models .
Advanced Research: What role do non-covalent interactions play in stabilizing the crystal lattice of this compound?
Non-covalent interactions (NCIs) are critical for supramolecular assembly:
- π-π stacking : The benzodioxole and pyrido-pyrimidinone moieties likely engage in face-to-face stacking, observed in similar thiazolidinone derivatives .
- Hydrogen bonding : The thioxo group (C=S) and tetrahydrofuran oxygen act as acceptors/donors, stabilizing layer-like packing .
- Halogen interactions : Fluorine atoms (if present) participate in C–H···F contacts, as seen in related fluorinated pyrimidines .
Methodological tools : Use CrystalExplorer for Hirshfeld surface analysis and ORTEP-3 for visualizing anisotropic displacement parameters .
Advanced Research: How can researchers design experiments to probe the biological mechanism of action of this compound?
- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina, focusing on the thiazolidinone and pyrido-pyrimidinone pharmacophores .
- Structure-activity relationships (SAR) : Synthesize analogs with modified tetrahydrofuran or benzodioxole substituents to assess bioactivity trends .
- Cellular assays : Use flow cytometry or fluorescence-based assays to evaluate apoptosis induction or reactive oxygen species (ROS) modulation, as demonstrated for structurally related thiazolidinones .
Advanced Research: What strategies are effective for resolving synthetic intermediates with low solubility?
- Derivatization : Introduce solubilizing groups (e.g., tert-butoxycarbonyl) at the tetrahydrofuran-methylamino moiety .
- Microwave-assisted synthesis : Enhance reaction rates and reduce aggregation in polar solvents like DMSO .
- Co-crystallization : Use small-molecule co-formers (e.g., nicotinamide) to improve crystallinity and isolation efficiency .
Basic Research: What computational tools are recommended for predicting the reactivity of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites, particularly at the thioxo and enamine groups .
- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to guide solvent selection for reactions .
- Crystal structure prediction (CSP) : Use algorithms like USPEX to anticipate polymorphic forms and their stability .
Advanced Research: How can researchers address challenges in characterizing tautomeric equilibria in solution?
- Dynamic NMR : Monitor -NMR signal coalescence at varying temperatures to quantify tautomerization rates .
- Isotopic labeling : Incorporate at the thiazolidinone nitrogen to track tautomer shifts via -HMBC .
- UV-Vis spectroscopy : Detect absorbance shifts (e.g., 300–400 nm) associated with keto-enol transitions .
Basic Research: What safety protocols are essential for handling this compound during synthesis?
- Toxicity screening : Refer to SDS data for structurally related thiazolidinones (e.g., acute toxicity in rodents) .
- Ventilation : Use fume hoods for reactions involving volatile bases (e.g., triethylamine) or sulfur-containing reagents .
- Waste disposal : Neutralize acidic/basic byproducts before disposal, as recommended for pyrido-pyrimidinone analogs .
Advanced Research: How can high-throughput crystallography accelerate the study of this compound’s derivatives?
- Automated pipelines : Integrate SHELXC/D/E for rapid phase determination and refinement of derivative libraries .
- Synchrotron radiation : Utilize high-flux beams (e.g., Diamond Light Source) to collect datasets from microcrystals .
- Machine learning : Train models on existing crystal structures to predict crystallization conditions for new analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
